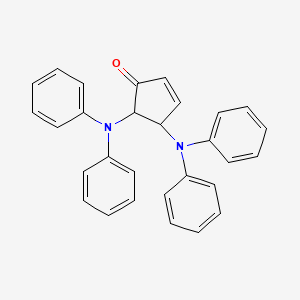
2-Cyclopenten-1-one, 4,5-bis(diphenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- is an organic compound with the molecular formula C17H16N2O It is a derivative of cyclopentenone, featuring two diphenylamino groups attached to the cyclopentenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- typically involves the reaction of cyclopentenone with diphenylamine under specific conditions. One common method includes the use of a catalyst to facilitate the addition of diphenylamine to the cyclopentenone ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The diphenylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentenone: The parent compound, which lacks the diphenylamino groups.
4,4-Dimethyl-2-cyclopenten-1-one: A derivative with methyl groups instead of diphenylamino groups.
2-Cyclopenten-1-one, 3,4,5-trimethyl-: Another derivative with multiple methyl groups.
Uniqueness
2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- is unique due to the presence of diphenylamino groups, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
60483-36-5 |
|---|---|
Formule moléculaire |
C29H24N2O |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
4,5-bis(N-phenylanilino)cyclopent-2-en-1-one |
InChI |
InChI=1S/C29H24N2O/c32-28-22-21-27(30(23-13-5-1-6-14-23)24-15-7-2-8-16-24)29(28)31(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,27,29H |
Clé InChI |
UEUMRECTOJMMRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2C=CC(=O)C2N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


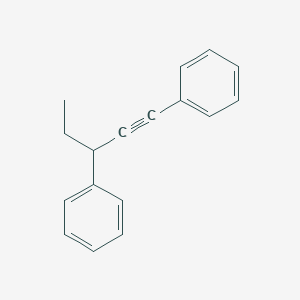
![4-{2-[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14613135.png)
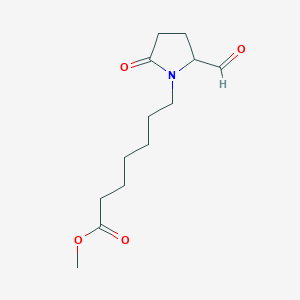
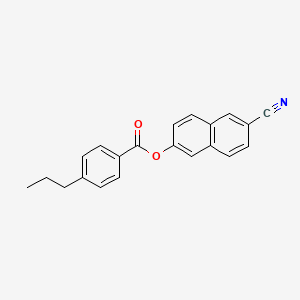
![Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate](/img/structure/B14613153.png)
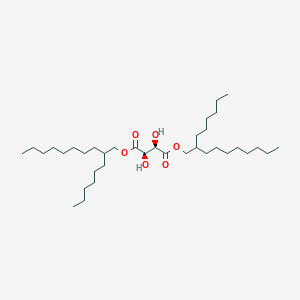

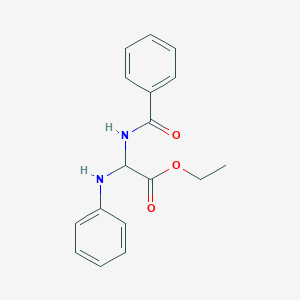

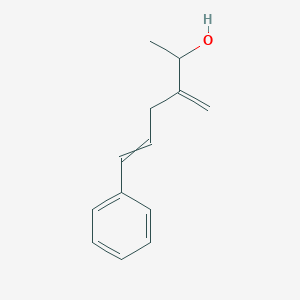

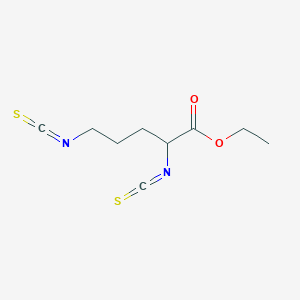
![N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline](/img/structure/B14613214.png)

